
6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the quinoline family of compounds and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, the compound prevents cancer cells from dividing and proliferating, leading to their eventual death. Additionally, the compound has been shown to disrupt bacterial cell membranes, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is its high potency against cancer cells and bacteria. Additionally, the compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of 6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. One potential area of research is the development of more efficient synthesis methods to improve yields and purity. Additionally, further studies are needed to better understand the mechanism of action of the compound and its potential therapeutic applications. Finally, future research could focus on the development of new formulations of the compound to improve its solubility and efficacy.
In conclusion, 6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a promising compound with significant potential for cancer and bacterial treatment. Its unique mechanism of action and minimal toxicity towards normal cells make it a promising candidate for further development. With continued research and development, this compound could potentially lead to the development of new and effective cancer and bacterial therapies.
Applications De Recherche Scientifique
6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
6-chloro-2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-17-6-7-20-18(12-17)19(13-21(26-20)16-4-2-1-3-5-16)22(27)25-14-15-8-10-24-11-9-15/h1-13H,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCXRCLIZQLMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4267187.png)
![ethyl 4-(4-butylphenyl)-2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267194.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4267199.png)
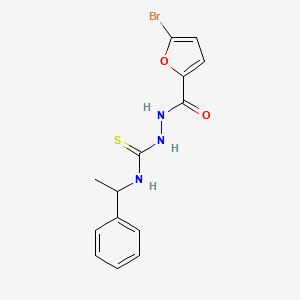
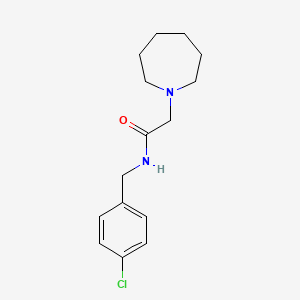
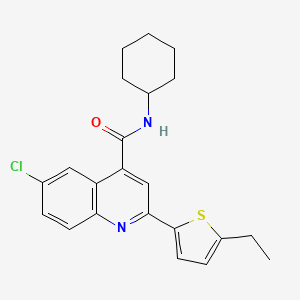

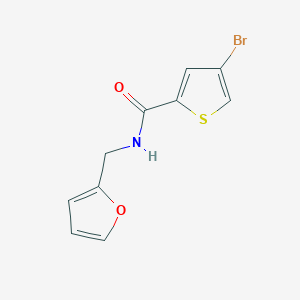

![2-{[(2,4-dibromophenoxy)acetyl]amino}-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4267273.png)
![N-cyclohexyl-2-{[(2,4-dibromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4267279.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-phenyl-4-quinolinecarboxamide](/img/structure/B4267292.png)
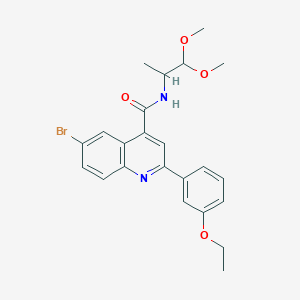
![6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4267308.png)